N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide
Description
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide is a heterocyclic compound featuring a thiophene core substituted with cyano and methyl groups, linked to a 3-phenoxybenzamide moiety.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDQYWUIIMXVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a cyano group donor.
Introduction of the Phenoxybenzamide Moiety: The phenoxybenzamide group is introduced via a nucleophilic substitution reaction, where a phenoxy group reacts with a benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or benzamide rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted thiophene or benzamide derivatives.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Insecticidal Thiophene and Pyridine Derivatives
Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (–5)
- Structure: Open-chain pyridine with cyano, styryl, and thioacetamide groups.
- Activity : Exhibited LC50 of 0.78 µg/mL against cowpea aphid (Aphis craccivora Koch), outperforming acetamiprid (LC50 = 1.12 µg/mL) .
- Key Features: The cyano group and open-chain structure enhance insecticidal efficacy compared to cyclized analogs .
Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide ()
- Structure: Cyclized thienopyridine lacking the cyano group.
- Activity: Lower potency (LC50 = 1.05 µg/mL) than Compound 2, attributed to structural rigidity and absence of the cyano group .
Anti-inflammatory Thiophene Hybrids
Comparison :
- The target compound’s benzamide group may offer different binding dynamics compared to the pyrazolone-thiadiazole hybrid.
Substituent Effects in Benzamide Derivatives
highlights substituent effects on benzamide derivatives:
- Bulkier Substituents (e.g., Phenoxy): May reduce solubility but improve target specificity by occupying hydrophobic pockets .
Structure-Activity Relationships (SAR)
- Cyano Group: Critical for insecticidal activity in pyridine/thiophene derivatives (e.g., Compound 2 vs. 3) .
- Open vs. Cyclized Structures : Open-chain compounds (e.g., Compound 2) often show higher activity due to conformational flexibility .
- Amide Linkage : Benzamide derivatives (e.g., target compound) may exhibit varied bioactivity depending on substituent electronic and steric profiles .
Data Tables
Table 1: Insecticidal Activity of Thiophene/Pyridine Analogs
| Compound | LC50 (µg/mL) | Structure Type | Key Substituents |
|---|---|---|---|
| Compound 2 | 0.78 | Open-chain | Cyano, Styryl |
| Compound 3 | 1.05 | Cyclized | Amino, Styryl |
| Acetamiprid | 1.12 | Neonicotinoid | Cyano, Chloropyridinyl |
Table 2: Anti-inflammatory Potential of Thiophene Hybrids
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Features |
|---|---|---|---|
| Pyrazolone Hybrid | 5-LOX | -9.8 | Cyano, Thiadiazole |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring with cyano and dimethyl substitutions, linked to a phenoxybenzamide moiety. This structural configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H16N2O2S |
| Molecular Weight | 352.42 g/mol |
| CAS Number | 896303-98-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, affecting various cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell-based assays, it has shown the ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to inhibited proliferation and increased cell death in malignant cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains revealed that this compound has an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
-
Anticancer Mechanism :
- In a study involving human breast cancer cells (MCF-7), the compound was found to reduce cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect is mediated through the downregulation of Bcl-2 and upregulation of Bax proteins, promoting apoptosis.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
